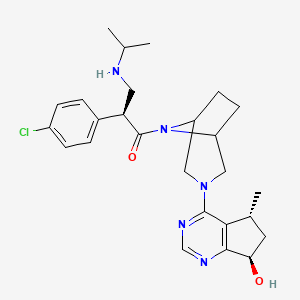

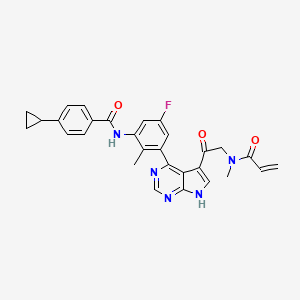

Akt-IN-10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Akt-IN-10 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of thickened dicyclic derivatives, as described in patent WO2021185238A1 . The process includes the following steps:

Formation of the core structure: The core structure of this compound is formed through a series of cyclization reactions.

Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity.

Purification: The final product is purified using techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Akt-IN-10 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups to the core structure of this compound, leading to the formation of analogs with varying biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Applications De Recherche Scientifique

Akt-IN-10 has a wide range of scientific research applications, including:

Cancer Research: This compound is extensively studied for its potential in treating various cancers, particularly breast and prostate cancers.

Cell Signaling Studies: This compound is used to study the role of the PI3K/Akt/mTOR pathway in cell growth, survival, and metabolism.

Drug Development: Researchers use this compound as a lead compound to develop new inhibitors with improved efficacy and selectivity.

Biological Research: This compound is employed in studies investigating the molecular mechanisms underlying various diseases, including metabolic disorders and immune diseases.

Mécanisme D'action

Akt-IN-10 exerts its effects by inhibiting the activity of protein kinase B (Akt). The PI3K/Akt/mTOR signaling pathway is activated by various extracellular signals, such as growth factors and cytokines . Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, which recruits Akt to the plasma membrane. Akt is then phosphorylated and activated by phosphoinositide-dependent kinase-1 and the mammalian target of rapamycin complex 2 .

This compound binds to the active site of Akt, preventing its phosphorylation and activation . This inhibition disrupts downstream signaling events, leading to reduced cell growth, survival, and metabolism . The compound’s ability to inhibit Akt makes it a valuable tool for studying the PI3K/Akt/mTOR pathway and developing targeted therapies for diseases involving dysregulated Akt signaling .

Comparaison Avec Des Composés Similaires

Akt-IN-10 is one of several Akt inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:

Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt that has shown efficacy in clinical trials for various cancers.

Afuresertib (GSK2110183): Another ATP-competitive Akt inhibitor with potential for treating hematologic malignancies.

Ipatasertib (GDC-0068): A selective inhibitor of Akt1, Akt2, and Akt3 that is being investigated for its anti-tumor activity.

Miransertib (ARQ-092): An allosteric inhibitor of Akt that has shown promise in preclinical studies.

This compound is unique in its specific chemical structure and its potential for treating breast and prostate cancers . Its ability to inhibit Akt with high potency makes it a valuable compound for both research and therapeutic applications .

Propriétés

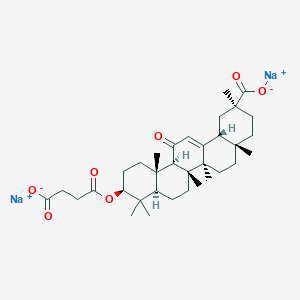

Formule moléculaire |

C26H34ClN5O2 |

|---|---|

Poids moléculaire |

484.0 g/mol |

Nom IUPAC |

(2S)-2-(4-chlorophenyl)-1-[3-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-3-(propan-2-ylamino)propan-1-one |

InChI |

InChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1 |

Clé InChI |

MCBUZAMSHFCOIL-KPDOXARCSA-N |

SMILES isomérique |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl)O |

SMILES canonique |

CC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

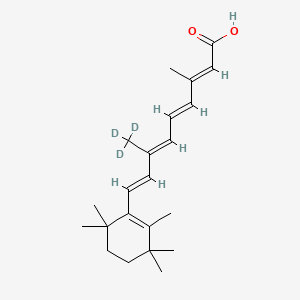

![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)

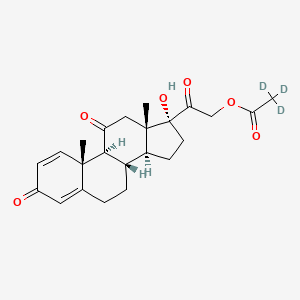

![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)

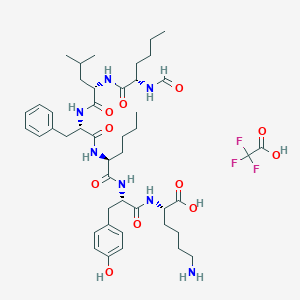

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)